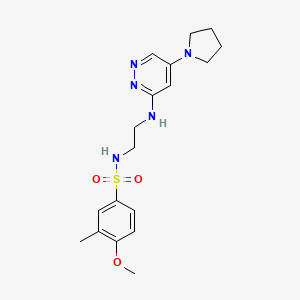

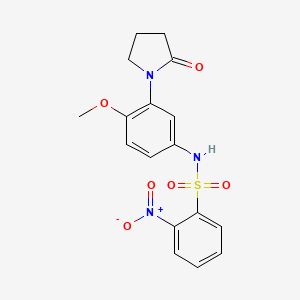

4-甲氧基-3-甲基-N-(2-((5-(吡咯烷-1-基)嘧啶-3-基)氨基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, they can participate in C(sp3)-H alkylation and arylation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrolidine derivatives are generally stable under normal conditions .科学研究应用

光动力疗法应用

包括类似于“4-甲氧基-3-甲基-N-(2-((5-(吡咯烷-1-基)嘧啶-3-基)氨基)乙基)苯磺酰胺”的化合物在内的苯磺酰胺衍生物已被合成并表征,以了解其作为光动力疗法中光敏剂的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其适用于II型光动力疗法机制。此类特征对于使用光活化化合物产生活性氧来破坏癌细胞的有效癌症治疗至关重要(Pişkin, Canpolat, & Öztürk, 2020)。

催化应用

已证明一些苯磺酰胺化合物在醇氧化过程中可作为高效且选择性的催化剂。这些化合物的结构特征,包括其苯磺酰胺部分,有助于其催化活性,从而在特定条件下选择性氧化醇。这种催化特性对于各种化学合成过程和工业应用非常重要(Hazra, Martins, Silva, & Pombeiro, 2015)。

抗菌和抗肿瘤活性

苯磺酰胺衍生物已被探索其抗菌和抗肿瘤活性。这些化合物对各种细菌和真菌表现出疗效,表明它们作为抗菌剂的潜力。此外,一些衍生物表现出显着的抗肿瘤活性,表明它们在癌症治疗中的应用。苯磺酰胺支架的结构多样性和修饰允许调节生物活性,使这些化合物在药物开发中用途广泛(Sarvaiya, Gulati, & Patel, 2019)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Related compounds, such as pyridazin-3(2h)-ones, have been found to augment ca 2+ sensitivity and inhibit phosphodiesterase in cardiomyocytes .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as those found in pyrrolidine, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Related compounds, such as indole derivatives, have been found to show inhibitory activity against various viruses .

Action Environment

The spatial orientation of substituents in related compounds, such as those found in pyrrolidine, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

未来方向

属性

IUPAC Name |

4-methoxy-3-methyl-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-14-11-16(5-6-17(14)26-2)27(24,25)21-8-7-19-18-12-15(13-20-22-18)23-9-3-4-10-23/h5-6,11-13,21H,3-4,7-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEFHDHDQUFTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=CC(=C2)N3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2536255.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)

![N-(3-chlorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2536258.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)

![3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2536267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)

![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)